molecular formula C11H16 B089558 2-tert-Butyltoluene CAS No. 1074-92-6

2-tert-Butyltoluene

Cat. No. B089558
CAS RN: 1074-92-6
M. Wt: 148.24 g/mol
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of 2-tert-butyltoluene would be characterized by the addition of a tert-butyl group to a toluene molecule. Research on similar compounds, such as 2,3-di-tert-butyl-1,3-butadiene, has used methods like gas electron diffraction to study molecular conformations, indicating that studies on 2-tert-butyltoluene could employ similar techniques to elucidate its molecular geometry (Trætteberg et al., 1994).

Chemical Reactions and Properties The reactivity and chemical properties of 2-tert-butyltoluene can be inferred from studies on similar tert-butylated compounds. For example, tert-butyl hypofluorite demonstrates unique reactivity patterns, such as addition to olefins, which could be reflective of the types of reactions 2-tert-butyltoluene might undergo under similar conditions (Appelman et al., 1993).

Physical Properties Analysis Investigations into the physical properties of related aromatic compounds, like para-tert-butyltoluene, provide insights into their behavior under different conditions, including phase equilibria and thermodynamic properties. Such studies lay the groundwork for understanding the physical properties of 2-tert-butyltoluene, including its solubility, volatility, and phase behavior at various temperatures (Kumari et al., 2016).

Chemical Properties Analysis The chemical properties of 2-tert-butyltoluene, such as its reactivity towards oxidation, electrophilic substitution, or conjugation, can be contextualized through studies on structurally similar compounds. For instance, the catalytic asymmetric oxidation of tert-butyl disulfide and its subsequent transformation into various sulfinyl compounds showcases the potential for specific functional group transformations in tert-butylated aromatics (Cogan et al., 1998).

Scientific Research Applications

  • Isobaric Phase Equilibrium and Physical Properties : A study investigated the vapor-liquid equilibrium (VLE) of toluene and para-tert-butyltoluene mixtures, along with their physical properties like refractive indices, densities, and viscosities. This research is crucial for designing separation equipment for these compounds (Kumari, Rane, Kumar, & Satyavathi, 2016).

  • Electrochemical Methoxylation : The methoxylation of p-tert-butyltoluene on different anodes, including boron-doped diamond electrodes, was studied. This research contributes to understanding the electrochemical behavior of this compound (Zollinger, Griesbach, Pütter, & Comninellis, 2004).

  • Metabolism in Animals : Research on the metabolism of p-tert-butyltoluene in rats and guinea pigs revealed the oxidation of both the methyl and tert-butyl groups, leading to various metabolites. This study is significant for understanding the biological impact of this compound (Walde & Scheline, 2009).

  • Catalytic Alkylation of Toluene : A study on the alkylation of toluene with tert-butanol over La2O3-modified HY zeolite catalysts showed significant improvement in the selectivity of p-tert-butyltoluene, a reaction crucial for fine chemicals industry (Chen, Dong, & Shi, 2010).

  • Metabolites in Foods : The metabolites of 2,6-Di-tert-butyl-hydroxytoluene, a compound related to 2-tert-butyltoluene, have been studied in foodstuffs. Understanding these metabolites is crucial for assessing potential health risks (Nieva-Echevarría, Manzanos, Goicoechea, & Guillén, 2015).

  • Synthesis and Catalysis Studies : Various studies have focused on the synthesis of p-tert-butyltoluene and related compounds using different catalysts, providing insights into efficient production methods and reaction mechanisms (Shen et al., 2015), (Wang et al., 2016).

  • Photophysical Investigations : Research into the interaction of tert-butyl-(1,2-methanofullerene)-61-carboxylate with phthalocyanines in toluene medium provides insights into non-covalent interactions and photophysical properties of these compounds (Ray, Banerjee, Chattopadhyay, & Bhattacharya, 2010).

  • Neurotoxicity Studies : The effect of 4-tert-butyltoluene on neurotoxicity in rats was studied using sensory-evoked potentials, contributing to understanding the neurological impact of exposure to this compound (Lund & Simonsen, 1993).

Safety And Hazards

2-tert-Butyltoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-tert-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075056
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyltoluene

CAS RN

1074-92-6, 27138-21-2
Record name o-tert-Butyltoluene
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Record name Benzene, (1,1-dimethylethyl)methyl-
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Record name 2-tert-Butyltoluene
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Record name 1-tert-butyl-2-methylbenzene
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Record name O-TERT-BUTYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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